1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
Description
Basic Structural and Chemical Classification
1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride (CAS: 1354960-19-2) is a heterocyclic organic compound belonging to the 1,2,4-oxadiazole family. Its molecular formula is $$ \text{C}{10}\text{H}{18}\text{ClN}_3\text{O} $$, with a molecular weight of 231.72 g/mol. The core structure consists of a five-membered 1,2,4-oxadiazole ring substituted at position 3 with a cyclohexyl group and at position 5 with an ethylamine side chain, which is protonated as a hydrochloride salt (Figure 1).
Key Structural Features:
- 1,2,4-Oxadiazole Ring : A heterocyclic system containing two nitrogen atoms and one oxygen atom in a 1,2,4-arrangement. The ring exhibits aromaticity due to delocalized π-electrons, with bond lengths and angles consistent with resonance stabilization.
- Cyclohexyl Substituent : A saturated six-membered carbocycle at position 3, contributing to lipophilicity and steric bulk.
- Ethylamine Side Chain : A primary amine group at position 5, modified as a hydrochloride salt to enhance solubility and stability.
The IUPAC name reflects its substitution pattern: This compound. Its SMILES notation is CC(N)C1=NC(C2CCCCC2)=NO1.Cl, highlighting the connectivity of functional groups.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{10}\text{H}{18}\text{ClN}_3\text{O} $$ |
| Molecular Weight | 231.72 g/mol |
| Hybridization (Ring) | $$ sp^2 $$ for N1, N2, O1 |
| pKa (Amine) | ~8.5 (protonated as HCl salt) |
The cyclohexyl group enhances membrane permeability, while the hydrochloride salt improves aqueous solubility, making the compound suitable for biological studies.
Historical Context in Oxadiazole Chemistry
The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger via condensation of hydroxylamine with cyanogen derivatives. However, its pharmacological potential remained unexplored until the mid-20th century. The discovery of oxolamine (a 1,2,4-oxadiazole derivative) as a cough suppressant in the 1960s marked the beginning of its medicinal applications.
This compound emerged in the early 21st century as part of efforts to optimize heterocyclic compounds for drug discovery. Its design leverages the bioisosteric equivalence of 1,2,4-oxadiazoles to esters and amides, addressing metabolic instability in lead compounds. Synthetic routes involving cyclization of amidoximes or nitrile oxide intermediates became standardized post-2000, enabling scalable production.
Table 2: Milestones in 1,2,4-Oxadiazole Chemistry
| Year | Development |
|---|---|
| 1884 | First synthesis by Tiemann and Krüger |
| 1960 | Oxolamine introduced as antitussive |
| 2000 | Advancements in cyclodehydration methods |
| 2010 | Application in kinase inhibitor design |
Significance in Heterocyclic Compound Research
This compound exemplifies the versatility of 1,2,4-oxadiazoles in medicinal chemistry. Its significance arises from three key attributes:
Bioisosteric Utility : The 1,2,4-oxadiazole ring mimics ester or amide functionalities while resisting hydrolysis, improving pharmacokinetic profiles. For example, replacing labile amide bonds in protease inhibitors with this scaffold enhances metabolic stability without compromising target binding.
Structural Modularity : The cyclohexyl and ethylamine substituents allow tunable interactions with biological targets. Cyclohexyl contributes to hydrophobic binding pockets, while the protonated amine facilitates ionic interactions.
Applications in Drug Discovery :
- Anticancer Agents : Derivatives inhibit kinases (e.g., EGFR, BRAF V600E) by competing with ATP binding.
- Antimicrobials : The scaffold disrupts bacterial cell wall synthesis via penicillin-binding protein inhibition.
- Central Nervous System (CNS) Drugs : Lipophilicity enables blood-brain barrier penetration, targeting σ receptors for neuropsychiatric disorders.
Table 3: Research Applications
| Application | Mechanism | Reference |
|---|---|---|
| Kinase Inhibition | ATP-binding site competition | |
| Antibacterial Activity | PBP2a inhibition | |
| CNS Modulation | σ receptor antagonism |
Recent studies highlight its role in multitargeted inhibitors, such as hybrid molecules combining 1,2,4-oxadiazole and quinazoline moieties for synergistic anticancer effects. Additionally, DNA-conjugated analogs enable high-throughput screening of chemical libraries.
Properties
IUPAC Name |
1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.ClH/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8;/h7-8H,2-6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBPWVCETJNHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2CCCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a compound characterized by its oxadiazole ring structure, which is known for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 231.72 g/mol. The presence of the cyclohexyl group enhances its solubility and stability, making it suitable for various biological applications .
Biological Activities
Research has indicated that compounds containing the oxadiazole moiety exhibit a range of biological activities:
- Antimicrobial Activity : Several studies have demonstrated that oxadiazole derivatives possess significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains and fungi.
- Anticancer Potential : The structural characteristics of 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine suggest it may act as an anticancer agent. Similar oxadiazole compounds have shown cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231), lymphoblastoid (KCL-22), and cervical (HeLa) cells .
Table 1: Summary of Biological Activities
The biological activity of this compound is largely attributed to its ability to interact with biological targets:
Receptor Binding : The oxadiazole ring acts as a hydrogen bond acceptor, facilitating interactions that can modulate receptor functions.
Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting cancer cell proliferation or microbial growth .
Case Studies and Research Findings
A notable study evaluated the cytotoxicity of various oxadiazole derivatives against cancer cell lines. The results indicated that structural modifications significantly influenced their anticancer potency. Compounds similar to 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine showed varying degrees of effectiveness based on their substituents .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 6.3 |
| Compound B | KCL-22 | 8.3 |
| Compound C | HeLa | 9.6 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride with structurally analogous compounds, emphasizing substituent effects on molecular properties and applications:
Structural and Functional Insights
- Lipophilicity and Bioavailability : Cyclohexyl and cyclopentyl derivatives exhibit higher logP values (>2.0) compared to aryl-substituted analogs (e.g., 4-fluorophenyl: logP ~1.8), suggesting improved blood-brain barrier penetration for CNS-targeted applications .
- Metabolic Stability : Fluorinated (4-fluorophenyl) and methoxy-substituted (2-methoxyphenyl) analogs demonstrate enhanced resistance to cytochrome P450 oxidation, making them preferred candidates for long-acting therapeutics .
- Synthetic Utility : Ethyl- and tert-butyl-substituted derivatives are favored in high-throughput synthesis due to shorter reaction times (<6 hours) and compatibility with automated purification systems .
Preparation Methods
Synthesis of 3-Cyclohexyl-1,2,4-oxadiazole Intermediate
Starting Materials: Cyclohexanecarboxylic acid or cyclohexyl nitrile derivatives serve as precursors to introduce the cyclohexyl substituent at the 3-position of the oxadiazole ring.
Amidoxime Formation: The nitrile precursor is converted to an amidoxime by reaction with hydroxylamine hydrochloride under basic conditions.
Cyclodehydration: The amidoxime is then cyclized with an appropriate acyl chloride or ester derivative of acetic acid to form the 1,2,4-oxadiazole ring bearing the cyclohexyl substituent.
Introduction of Ethan-1-amine Side Chain
The 5-position of the oxadiazole ring is functionalized by reaction with a suitable ethan-1-amine precursor or via reduction of a corresponding nitrile or imine intermediate.
Alternatively, the aminoethyl side chain can be introduced by coupling reactions such as amide bond formation followed by reduction or direct nucleophilic substitution.
Conversion to Hydrochloride Salt
- The free amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to yield the hydrochloride salt, improving solubility and stability.
Typical Reaction Conditions and Purification
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| Amidoxime formation | Nitrile + Hydroxylamine | Hydroxylamine hydrochloride, base (NaOH), aqueous or alcoholic solvent, room temp to reflux | Yields amidoxime intermediate |
| Cyclodehydration | Amidoxime + Acyl chloride/ester | Acid chloride or ester, dehydrating agent or heat, solvent (e.g., acetic acid or DMF) | Forms 1,2,4-oxadiazole ring |
| Aminoethyl side chain introduction | Nucleophilic substitution or reduction | Appropriate amine precursor, reducing agent (e.g., NaBH4 for imine reduction) | Introduces ethan-1-amine moiety |
| Salt formation | Amine + HCl | HCl in ethanol or ether, room temp | Yields hydrochloride salt |
Purification is generally achieved by recrystallization or chromatographic techniques to obtain >95% purity, confirmed by NMR and HPLC analyses.
Research Findings and Yields
Yields for amidoxime formation and cyclodehydration steps typically range from 60% to 85%, depending on reaction optimization.
Aminoethyl side chain introduction yields vary (50%-80%) based on the method (reduction vs substitution) and reagents used.
The final hydrochloride salt is isolated as a crystalline solid with high purity (>95%), confirmed by spectroscopic methods (1H NMR, 13C NMR, HRMS) and chromatographic purity.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents | Reaction Type | Typical Yield (%) | Characterization Techniques |
|---|---|---|---|---|---|
| 1 | Amidoxime intermediate | Hydroxylamine hydrochloride, base | Amidoxime formation | 70-85 | IR, NMR |
| 2 | 3-Cyclohexyl-1,2,4-oxadiazole | Acyl chloride or ester, dehydrating agent | Cyclodehydration | 60-80 | NMR, MS |
| 3 | 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | Aminoethyl precursor, reducing agent | Substitution/reduction | 50-80 | NMR, HPLC |
| 4 | Hydrochloride salt | HCl in solvent | Salt formation | Quantitative | Melting point, NMR |
The preparation of 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is achieved through a multi-step synthesis involving amidoxime formation, cyclodehydration to form the oxadiazole ring, introduction of the ethan-1-amine side chain, and conversion to the hydrochloride salt. The methods rely on well-established organic synthesis techniques, including nucleophilic substitution, reduction, and acid-base reactions. The compound is typically obtained in high purity and good overall yield, suitable for further pharmaceutical or chemical applications.
This synthesis aligns with the broader methodologies reported for oxadiazole derivatives in the literature, emphasizing the versatility and robustness of amidoxime cyclization and functional group transformations in heterocyclic chemistry.
Q & A
Basic: What are the common synthetic routes for 1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride?
The synthesis typically involves cyclocondensation of a nitrile derivative with hydroxylamine to form the oxadiazole ring, followed by amine functionalization. For example, a thiazole synthesis method () uses chloroacetyl chloride and amines in dioxane with triethylamine as a base. Adapting this, the oxadiazole core can be synthesized via nitrile-amine cyclization under reflux conditions. Purification often involves recrystallization from ethanol-DMF mixtures . Advanced routes may employ microwave-assisted synthesis to enhance reaction efficiency .
Basic: How should researchers handle and store this compound safely?
Refer to safety protocols for structurally similar amines (e.g., cyclohexyl derivatives). Use PPE: respiratory protection (one-way valve), gloves, and lab coats. Store in a cool, dry environment (<25°C) in airtight containers to prevent hydrolysis. Avoid exposure to oxidizing agents (e.g., potassium permanganate) due to potential amine degradation .
Advanced: What strategies optimize the yield of oxadiazole ring formation during synthesis?
Yield optimization focuses on:
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation.
- Stoichiometry : A 1:1.2 molar ratio of nitrile to hydroxylamine minimizes unreacted starting material. Monitor reaction progress via TLC or HPLC .
Advanced: How can researchers resolve contradictions in reported biological activities?
Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies:
- Purity validation : Use HPLC (≥95% purity) and elemental analysis.
- Dose-response studies : Test across a wide concentration range (nM–μM) to identify true activity thresholds.
- Control experiments : Compare with known oxadiazole-based inhibitors (e.g., anti-cancer agents in ) to contextualize results .
Basic: What spectroscopic techniques confirm the structure of this compound?
- ¹H/¹³C NMR : Identify cyclohexyl protons (δ 1.2–2.1 ppm) and oxadiazole carbons (δ 155–165 ppm).
- IR Spectroscopy : Detect N–H stretches (amine, ~3300 cm⁻¹) and C=N/C–O bands (oxadiazole, ~1600 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of HCl) .
Advanced: How to design stability studies under varying pH and temperature conditions?
- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Light sensitivity : Store samples in amber vials and compare UV-vis spectra before/after light exposure .
Advanced: What computational methods predict the compound’s reactivity and binding affinity?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate charge distribution on the oxadiazole ring.
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes in ).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Basic: What solvents are suitable for recrystallization of this hydrochloride salt?
Ethanol-water mixtures (7:3 v/v) are ideal due to the compound’s moderate polarity. For higher purity, use acetonitrile under reduced pressure. Avoid halogenated solvents (e.g., DCM) due to poor solubility .
Advanced: How can kinetic studies elucidate the reaction mechanism of oxadiazole formation?
- Rate determination : Conduct pseudo-first-order experiments with excess hydroxylamine.
- Activation energy : Calculate via the Arrhenius equation using rate constants at 60°C, 80°C, and 100°C.
- Isotopic labeling : Use ¹⁵N-labeled hydroxylamine to track nitrogen incorporation into the oxadiazole ring .
Advanced: How does structural modification of the cyclohexyl or oxadiazole groups affect biological activity?
- Cyclohexyl substitution : Replace with adamantyl to enhance lipophilicity and blood-brain barrier penetration.
- Oxadiazole modification : Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the ring and improve binding affinity.
- Amine functionalization : Convert to a tertiary amine (e.g., dimethylamine) to reduce cytotoxicity while retaining activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
